

Application Notes and Protocols: Fmoc-Ala-Glu-Gln-Lys-NH2

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Compound of Interest

Compound Name: Fmoc-Ala-Glu-Gln-Lys-NH2

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the tetrapeptide **Fmoc-Ala-Glu-Gln-Lys-NH2** and protocols for its use in research, particularly as an inactive control in studies involving asparagine endopeptidase (AEP) inhibitors.

Product Information

Identifier	Value
IUPAC Name	(9H-fluoren-9-yl)methyl N-[(2S)-1-[[[(2S)-5-amino-1-[[[(2S)-4-carboxy-1-oxo-1-[[[(2S)-1-oxopropan-2-yl]amino]butan-2-yl]amino]pentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate
Molecular Formula	C34H45N7O9
Molecular Weight	695.76 g/mol
Sequence	Fmoc-AEQK-NH2

Solubility Data

The solubility of **Fmoc-Ala-Glu-Gln-Lys-NH2** was determined in dimethyl sulfoxide (DMSO) and water. The results are summarized in the table below. It is important to note that the

hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, unopened container of DMSO is recommended for optimal results.

Solvent	Solubility	Molar Concentration	Notes
DMSO	3.57 mg/mL[1]	5.13 mM[1]	Requires sonication to dissolve.[1]
Water	< 0.1 mg/mL[1]	Insoluble[1]	-

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol outlines a general procedure for determining the solubility of **Fmoc-Ala-Glu-Gln-Lys-NH₂**. It is recommended to test the solubility of a small aliquot of the peptide before preparing a larger stock solution.

Materials:

- **Fmoc-Ala-Glu-Gln-Lys-NH₂** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile deionized water
- Vortex mixer
- Sonicator bath
- Microcentrifuge tubes

Procedure:

- Preparation of Peptide Aliquot:
 - Allow the vial of lyophilized **Fmoc-Ala-Glu-Gln-Lys-NH₂** to equilibrate to room temperature before opening to prevent condensation.

- Weigh a small, precise amount of the peptide (e.g., 1 mg) into a clean microcentrifuge tube.
- Solubility Test in Water:
 - Add a calculated volume of sterile deionized water to the peptide to achieve the desired concentration.
 - Vortex the tube for 30 seconds.
 - Visually inspect the solution for any undissolved particles.
 - If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
 - Re-examine the solution. If particles remain, the peptide is considered insoluble or poorly soluble at that concentration.
- Solubility Test in DMSO:
 - To a fresh aliquot of the peptide, add the calculated volume of anhydrous DMSO to achieve the desired concentration.
 - Vortex the tube for 30 seconds.
 - If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
 - Visually inspect for a clear solution.
- Preparation of Stock Solutions:
 - Once the solubility is confirmed, a larger stock solution can be prepared following the same procedure.
 - For DMSO stock solutions, it is crucial to use anhydrous DMSO to minimize the impact of water, which can decrease the solubility of hydrophobic peptides.
 - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Use as an Inactive Control in AEP Inhibition Assays

Fmoc-Ala-Glu-Gln-Lys-NH₂ serves as an effective inactive control for its asparagine-containing counterpart, Fmoc-Ala-Glu-Asn-Lys-NH₂, a known inhibitor of asparagine endopeptidase (AEP). AEP is implicated in the cleavage of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. This protocol describes the use of **Fmoc-Ala-Glu-Gln-Lys-NH₂** in a cell-based assay to assess the specificity of a potential AEP inhibitor.

Materials:

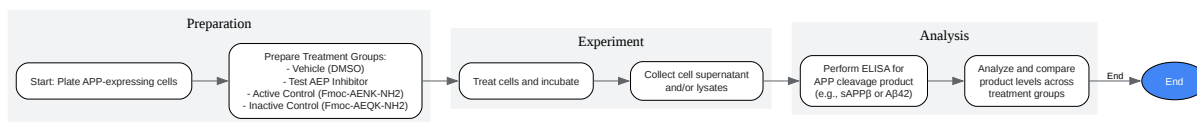
- Cell line expressing APP (e.g., SH-SY5Y)
- Cell culture medium and supplements
- Test AEP inhibitor
- Fmoc-Ala-Glu-Asn-Lys-NH₂ (active inhibitor)
- **Fmoc-Ala-Glu-Gln-Lys-NH₂** (inactive control)
- DMSO (vehicle)
- Lysis buffer
- ELISA kit for detecting APP cleavage products (e.g., sAPP β or A β 42)

Procedure:

- Cell Culture and Treatment:
 - Plate APP-expressing cells at a suitable density and allow them to adhere overnight.
 - Prepare treatment solutions:
 - Vehicle control (DMSO)

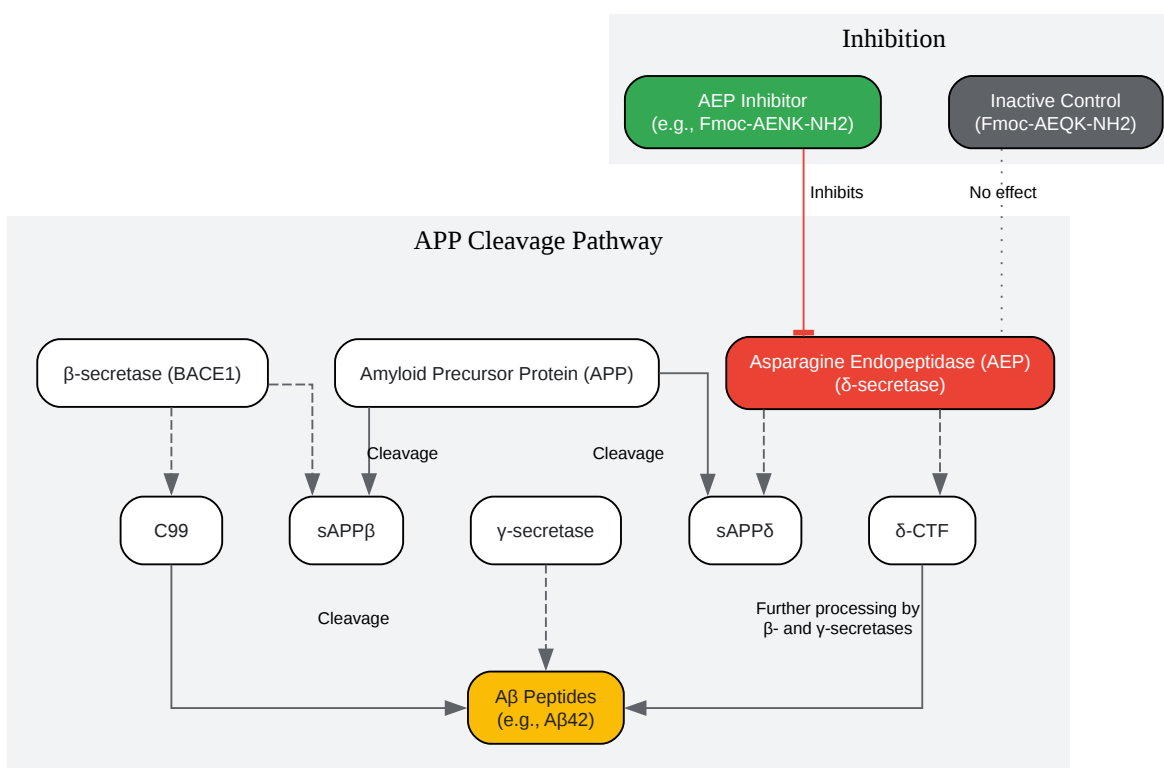
- Test AEP inhibitor at various concentrations
- Fmoc-Ala-Glu-Asn-Lys-NH₂ (positive control for inhibition)
- **Fmoc-Ala-Glu-Gln-Lys-NH₂** (inactive control) at the same concentration as the active inhibitor.
- Treat the cells with the respective solutions and incubate for a predetermined time (e.g., 24 hours).
- Sample Collection and Analysis:
 - Collect the cell culture supernatant and/or cell lysates.
 - Measure the concentration of an APP cleavage product (e.g., sAPP β or A β 42) in the samples using a specific ELISA kit, following the manufacturer's instructions.
- Data Interpretation:
 - Compare the levels of the APP cleavage product in the different treatment groups.
 - A significant reduction in the cleavage product in cells treated with the test inhibitor and the active control (Fmoc-Ala-Glu-Asn-Lys-NH₂) compared to the vehicle control would indicate AEP inhibition.
 - The levels of the cleavage product in cells treated with the inactive control (**Fmoc-Ala-Glu-Gln-Lys-NH₂**) should be comparable to the vehicle control, demonstrating the specificity of the inhibition.

Visualizations



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Caption: Experimental workflow for evaluating AEP inhibitor specificity.



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Caption: Role of AEP in APP cleavage and its inhibition.

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References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
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